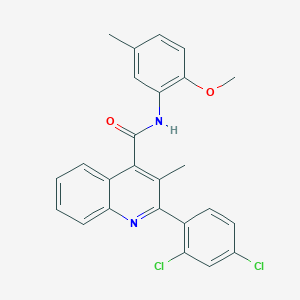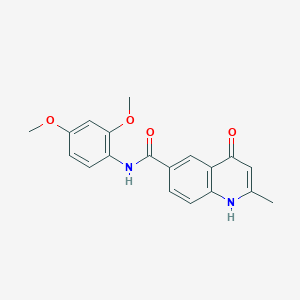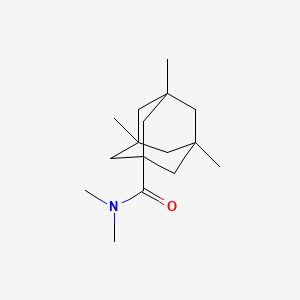![molecular formula C18H17ClN2O2 B5186277 3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione, commonly known as CPEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. CPEP belongs to the class of pyrrolidinedione derivatives and is known for its unique chemical structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of CPEP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. CPEP has been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects
CPEP has been shown to exhibit a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor effects. Moreover, CPEP has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of drugs for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using CPEP in laboratory experiments is its unique chemical structure, which makes it a promising candidate for drug development. Moreover, CPEP has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various physiological processes. However, one of the main limitations of using CPEP in laboratory experiments is its complex synthesis process, which requires the use of various reagents and solvents.
未来方向
There are several future directions for the study of CPEP, including the development of drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, CPEP has been shown to exhibit anti-tumor effects, making it a promising candidate for the development of drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of CPEP and its potential applications in the field of pharmacology.
合成方法
The synthesis of CPEP involves a multistep process that requires the use of various reagents and solvents. The most common method for synthesizing CPEP involves the condensation of 4-chlorophenylethylamine with 2,5-pyrrolidinedione in the presence of a suitable catalyst. The resulting product is then purified using chromatography techniques to obtain pure CPEP.
科学研究应用
CPEP has been extensively studied in the field of pharmacology due to its potential applications as a drug candidate. The compound has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Moreover, CPEP has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of drugs for the treatment of neurological disorders.
属性
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-6-13(7-9-14)10-11-20-16-12-17(22)21(18(16)23)15-4-2-1-3-5-15/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSIMCQRQXJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)

![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)

![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)
![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)

![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)

![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)